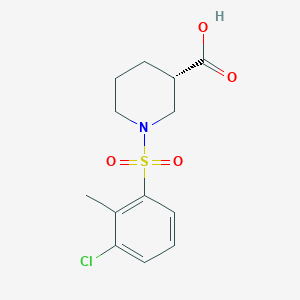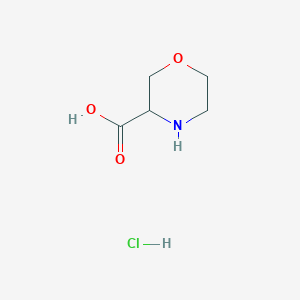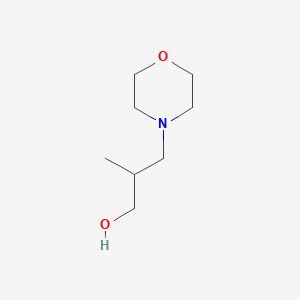![molecular formula C12H10F2N2O4 B1418963 3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 1191107-64-8](/img/structure/B1418963.png)
3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Overview
Description
“3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid” is a chemical compound with the molecular formula C12H10F2N2O4 . It is also known as 4-Imidazolidinepropanoic acid, 1-(2,4-difluorophenyl)-2,5-dioxo .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H10F2N2O4/c13-7-2-1-6 (5-8 (7)14)16-11 (19)9 (15-12 (16)20)3-4-10 (17)18/h1-2,5,9H,3-4H2, (H,15,20) (H,17,18) .Scientific Research Applications
Antiproliferative Properties
One significant application of derivatives of 3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is in the synthesis of novel organotin(IV) carboxylate compounds. These compounds have been synthesized and evaluated for their antiproliferative properties against a variety of human cancer cell lines, including prostate, colorectal adenocarcinoma, breast, and hepatocellular cancers. The studies revealed very good activity of these organotin(IV) carboxylates, suggesting potential for cancer treatment research (Pantelić et al., 2021).
Synthesis of Fluconazole Derivatives
The compound has been utilized in the synthesis of [4-18F] fluconazole, a fluconazole derivative, for positron emission tomography (PET) studies in rabbits. This application highlights the compound's role in the development of diagnostic tools and the study of drug pharmacokinetics (Livni et al., 1992).
Antimicrobial Activities
Another application is in the synthesis of novel azetidin-2-ones and thiazolidin-4-ones that incorporate the 3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid structure. These compounds have shown considerable antibacterial and antifungal activities, comparable to reference drugs, highlighting their potential in antimicrobial research (Adem et al., 2022).
Neuroexcitant Synthesis
The compound has also been used in the enantioselective synthesis of neuroexcitant analogues, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. This highlights its role in the development of neuroactive substances and neurological research (Pajouhesh et al., 2000).
Novel Compound Synthesis
Furthermore, the compound has been part of the synthesis of new benzimidazole-fused 1,4-diazepine-5-ones, showcasing its utility in creating novel chemical entities for various potential applications (Ghandi et al., 2011).
Antifungal Compound Research
Its derivatives have also been studied for their solubility thermodynamics and partitioning processes in biologically relevant solvents, as part of developing new antifungal compounds. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of potential antifungal agents (Volkova et al., 2020).
properties
IUPAC Name |
3-[1-(2,4-difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O4/c13-6-1-3-9(7(14)5-6)16-11(19)8(15-12(16)20)2-4-10(17)18/h1,3,5,8H,2,4H2,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLJSQCUFDWYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C(=O)C(NC2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide](/img/structure/B1418884.png)

![2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1418886.png)


![6-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1418892.png)
![2-Phenyl-1-oxaspiro[2.6]nonane](/img/structure/B1418895.png)



![3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418900.png)
![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418901.png)